Rhoeadine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhoeadine involves several steps, starting from simpler organic compounds. One common synthetic route involves the use of phthalideisoquinoline as a precursor . The secondary amine is obtained from the N-oxide by reaction with trifluoroacetic anhydride, followed by a modified Polonovski reaction . The resulting amine is then converted into this compound through a series of oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The process would need to be optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Rhoeadine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzazepine core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohols and amines .
Scientific Research Applications
Rhoeadine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzazepine derivatives.
Biology: This compound has been studied for its potential effects on the central nervous system.
Industry: This compound and its derivatives may have applications in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of rhoeadine involves its interaction with various molecular targets in the body. It is believed to modulate the activity of neurotransmitters in the central nervous system, which may explain its potential effects on morphine dependence . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Rhoeadine is similar to other alkaloids derived from the Papaver genus, such as papaverrubine (northis compound) . this compound is unique in its specific structure, featuring multiple dioxolane rings . This structural uniqueness may contribute to its distinct pharmacological properties.
List of Similar Compounds
- Papaverrubine (northis compound)
- Morphine
- Codeine
- Thebaine
- Noscapine
Properties
IUPAC Name |
(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-SBHAEUEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181652 | |
Record name | Rhoeadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-25-4 | |
Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rheadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhoeadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RHOEADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Rhoeadine?
A1: this compound has the molecular formula C21H21NO6 and a molecular weight of 383.39 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, spectroscopic data like UV, IR, and 1H-NMR are commonly used for the identification of this compound. Researchers often compare these data with those of authentic samples to confirm the identity of the alkaloid. [, ]
Q3: Which plants are known to produce this compound alkaloids?
A3: this compound alkaloids are primarily found in the Papaver genus, belonging to the Papaveraceae family. [, , ]
Q4: Are there significant variations in the alkaloid profiles of different Papaver species?
A4: Yes, different Papaver species exhibit distinct alkaloid profiles. For instance, while morphine and codeine are major alkaloids in Papaver somniferum (opium poppy), Papaver glaucum, P. gracile, and P. decaisnei primarily contain this compound and papaverrubines. []
Q5: Can the alkaloid profile within a single Papaver species vary?
A5: Yes, variations in alkaloid content have been observed within the same species, even when collected from the same location but at different times. This suggests that factors like collection time might influence alkaloid biosynthesis. []
Q6: What is the biosynthetic origin of this compound alkaloids?
A6: Like other benzylisoquinoline alkaloids, the biosynthesis of this compound alkaloids originates from two molecules of tyrosine. []
Q7: Are there any specific findings regarding the biosynthetic pathway of this compound?
A7: Research suggests that the biosynthesis might involve the incorporation of a tetrahydroprotoberberine structure, specifically a N-quaternary intermediate like [N-14CH3, 8-14C]dl-tetrahydropalmatine methiodide. This incorporation has been observed in Papaver bracteatum plants, where it contributes to the formation of alpinigenine, a this compound alkaloid. This suggests a unique ring rearrangement mechanism potentially involving N-methylation, hydroxylation, and hydrolysis steps during the transformation of the tetrahydroprotoberberine precursor. []
Q8: Has the total synthesis of this compound been achieved?
A8: Yes, this compound has been successfully synthesized. One approach involved the conversion of the phthalideisoquinoline (−)-bicuculline into this compound and its unnatural (−)-isomer. [, ]
Q9: What are some key intermediates and reactions involved in the synthesis of this compound alkaloids?
A9: Several synthetic routes have been explored, often utilizing benzindenoazepines as key intermediates. For instance, palmatine, a protoberberine alkaloid, can be converted into a benzindenoazepine, which is a crucial intermediate in the synthesis of (±)-cis-alpinigenine, a this compound alkaloid. This transformation involves several key steps, including photooxygenation, photochemical valence isomerization, and regioselective C–N bond cleavage. [, ]
Q10: What analytical techniques are used to study this compound?
A10: Various analytical techniques are employed to isolate, identify, and quantify this compound. Common methods include:
- Extraction: Column chromatography and preparative thin-layer chromatography are used to isolate alkaloids from plant material. []
- Identification: Spectroscopic techniques such as UV, IR, and 1H-NMR are used to identify this compound by comparing its spectral characteristics with those of reference standards. [, ]
- Quantification: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of this compound and other alkaloids in plant extracts. [, ]
- Structure elucidation: Techniques like high-resolution mass spectrometry and NMR spectroscopy are crucial for determining the structure of novel this compound alkaloids. []
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